molecular formula C8H6FIO2 B1386884 3-Fluoro-5-iodo-4-methylbenzoic acid CAS No. 861905-94-4

3-Fluoro-5-iodo-4-methylbenzoic acid

Cat. No. B1386884
Key on ui cas rn: 861905-94-4
M. Wt: 280.03 g/mol
InChI Key: PODTVAOVOKWNDI-UHFFFAOYSA-N
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Patent
US08207176B2

Procedure details

The benzoic acid (1.54 g, 0.01 mol) is dissolved in trifluoromethanesulfonic acid (10 mL) and cooled to about 0° C. NIS (2.25 g. 0.01 mol) is added in several portions over a 6 h period while maintaining the reaction temperature at about 0° C. The mixture is allowed to warm to rt. overnight. The reaction mixture is then poured over ice and extracted with ethyl acetate (3×). The organic layers are washed (Na2S2O5) and concentrated. The material is carried on crude.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C(=O)N([I:17])C(=O)C1.F[C:19]([F:25])(F)S(O)(=O)=O>>[F:25][C:19]1[CH:3]=[C:2]([CH:7]=[C:6]([I:17])[C:5]=1[CH3:4])[C:1]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
2.25 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at about 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The organic layers are washed (Na2S2O5)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C(=O)O)C=C(C1C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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